![molecular formula C18H20ClN3OS B12555848 N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea CAS No. 176657-45-7](/img/structure/B12555848.png)

N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

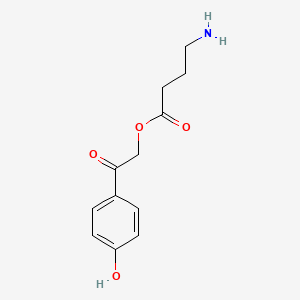

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Chlorethyl)-N'-[3-(10H-Phenothiazin-10-yl)propyl]harnstoff erfolgt typischerweise durch die Reaktion von 2-Chlorethylamin mit 3-(10H-Phenothiazin-10-yl)propylisocyanat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Säulenchromatographie oder Umkristallisationstechniken gereinigt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) einbeziehen, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Chlorethyl)-N'-[3-(10H-Phenothiazin-10-yl)propyl]harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Phenothiazin-Rest kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann zu sekundären Aminen reduziert werden.

Substitution: Die Chlorethylgruppe kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen Bedingungen mit der Chlorethylgruppe reagieren.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Sekundäre Amine.

Substitution: Substituierte Harnstoffderivate.

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorethyl)-N'-[3-(10H-Phenothiazin-10-yl)propyl]harnstoff wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Phenothiazin-Derivate.

Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Untersuchung zu seiner potenziellen Verwendung als Therapeutikum bei der Behandlung von psychiatrischen Erkrankungen und anderen medizinischen Zuständen.

Industrie: Verwendung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlorethyl)-N'-[3-(10H-Phenothiazin-10-yl)propyl]harnstoff beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass der Phenothiazin-Rest mit Dopaminrezeptoren interagiert, was zu seinen antipsychotischen Wirkungen beitragen kann. Darüber hinaus kann die Verbindung die Aktivität bestimmter Enzyme hemmen, was zu ihren antimikrobiellen und Antikrebs-Eigenschaften führt.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea has been explored for various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorpromazin: Ein bekanntes Phenothiazin-Derivat mit antipsychotischen Eigenschaften.

Promethazin: Ein weiteres Phenothiazin-Derivat, das als Antihistaminikum und Antiemetikum verwendet wird.

Thioridazin: Ein Phenothiazin-Derivat mit antipsychotischen und sedativen Wirkungen.

Einzigartigkeit

N-(2-Chlorethyl)-N'-[3-(10H-Phenothiazin-10-yl)propyl]harnstoff ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die den Phenothiazin-Rest mit einer Chlorethylgruppe kombiniert. Diese einzigartige Struktur kann zu seinen besonderen pharmakologischen und chemischen Eigenschaften beitragen, was sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

CAS-Nummer |

176657-45-7 |

|---|---|

Molekularformel |

C18H20ClN3OS |

Molekulargewicht |

361.9 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-3-(3-phenothiazin-10-ylpropyl)urea |

InChI |

InChI=1S/C18H20ClN3OS/c19-10-12-21-18(23)20-11-5-13-22-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)22/h1-4,6-9H,5,10-13H2,(H2,20,21,23) |

InChI-Schlüssel |

QRRVQRPXJRIYIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNC(=O)NCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)

![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)

![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)